molecular formula C19H15N3O2S2 B11434868 9-methyl-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

9-methyl-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11434868
M. Wt: 381.5 g/mol
InChI Key: LHJRPNPAIMBADW-UHFFFAOYSA-N
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Description

9-methyl-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound It belongs to the class of pyrido[1,2-a]thieno[2,3-d]pyrimidines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminothiophene with a suitable aldehyde to form a Schiff base, followed by cyclization with a pyrimidine derivative. The reaction conditions often require heating under reflux with appropriate solvents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

9-methyl-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: Known for their antiproliferative and antimicrobial activities.

    Pyrido[3,4-d]pyrimidines: Studied for their potential as kinase inhibitors.

    Pyrido[4,3-d]pyrimidines: Investigated for their anti-inflammatory properties.

Uniqueness

9-methyl-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific structural features, such as the presence of a methylsulfanyl group and the fused pyrido-thieno-pyrimidine ring system. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15N3O2S2

Molecular Weight

381.5 g/mol

IUPAC Name

10-methyl-N-(2-methylsulfanylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C19H15N3O2S2/c1-11-6-5-9-22-16(11)21-18-12(19(22)24)10-15(26-18)17(23)20-13-7-3-4-8-14(13)25-2/h3-10H,1-2H3,(H,20,23)

InChI Key

LHJRPNPAIMBADW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=CC=C4SC

Origin of Product

United States

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